molecular formula C₁₂H₁₂N₂O₄ B1145464 5-Hydroxyindoleacetylglycine CAS No. 16606-62-5

5-Hydroxyindoleacetylglycine

Cat. No. B1145464
CAS RN: 16606-62-5
M. Wt: 248.23
InChI Key:
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Description

5-Hydroxyindoleacetylglycine belongs to the class of organic compounds known as N-acyl-alpha amino acids . It is a product of microbial conversion of dietary or drug substrates into small bioactive molecules . This process represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .


Synthesis Analysis

A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . Oral administration of 5-HTP results in detection of 5-HI in fecal samples of healthy volunteers with interindividual variation .


Molecular Structure Analysis

5-Hydroxyindoleacetylglycine is an N-acylglycine resulting from the formal condensation of the carboxy group of (5-hydroxyindol-3-yl)acetic acid with the amino group of glycine . Its formula is C12H12N2O4, with a net charge of 0, an average mass of 248.238, and a mono-isotopic mass of 248.07971 .


Chemical Reactions Analysis

The production of 5-HI is inhibited upon pH reduction in in vitro studies . This suggests that the chemical reactions involving 5-Hydroxyindoleacetylglycine are pH-dependent.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyindoleacetylglycine are largely influenced by its interactions with gut bacteria. For instance, oral administration of 5-HTP, which is metabolized to 5-HI, significantly accelerates the total gut transit time (TGTT) in rats .

Scientific Research Applications

  • Neuropharmacology : 5-Hydroxyindoleacetylglycine has been studied for its impact on serotonin (5-HT) receptors and related pathways. For instance, Xu, Nabekura, and Akaike (1996) explored the modulation of glycine response in rat sacral dorsal commissural neurones by serotonin, providing insights into the role of 5-HT in regulating neural responses (Xu, Nabekura, & Akaike, 1996).

  • Psychiatry and Neurology : 5-Hydroxyindoleacetylglycine is linked with various psychiatric and neurological conditions. For example, Linnoila et al. (1983) found that low cerebrospinal fluid concentrations of 5-Hydroxyindoleacetylglycine differentiate impulsive from nonimpulsive violent behavior, suggesting its potential role in understanding and managing violent behaviors (Linnoila et al., 1983).

  • Biochemical Research : Research by Leonard, Neuhoff, and Tonge (1974) on the effect of chronic administration of D-Amphetamine on circadian changes in amino acids, including 5-Hydroxyindoleacetylglycine, in the pineal and pituitary glands of rats, contributes to our understanding of the biochemical pathways and circadian rhythms in mammals (Leonard, Neuhoff, & Tonge, 1974).

  • Pharmacology and Toxicology : Research by Hudson et al. (1985) on the effects of p,p′‐DDT on the rat brain, including the concentrations of 5-Hydroxyindoleacetylglycine, provides valuable information on the neurochemical effects of environmental toxins (Hudson, Chen, Tilson, & Hong, 1985).

  • Metabonomic Studies : Chang et al. (2018) investigated the inhibitory effect of Scutellariae Radix on hepatic fibrosis, involving the analysis of urinary metabonomic markers including 5-Hydroxyindoleacetylglycine. This research adds to our understanding of hepatic diseases and the potential therapeutic roles of traditional medicines (Chang et al., 2018).

Future Directions

Research has shown that 5-Hydroxyindoleacetylglycine and its related compounds may have potential as biomarkers for certain conditions . For instance, it has been suggested that L-tryptophan, L-kynurenine, GABA, indoleacetaldehyde, 5-hydroxyindoleacetylglycine, and N-alpha-acetyllysine may show potential as biomarkers for the identification of membranous nephropathy (MN) and IgA nephropathy (IgAN) . This lays the foundation for future research into microbiota-targeted interventions .

properties

IUPAC Name

2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUCRBSGQMAKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256185
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyindoleacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxyindoleacetylglycine

CAS RN

16606-62-5
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
44
Citations
Y Qu, Y Wang, Z Hu, C Su, C Qian, J Pan… - … Urology and Nephrology, 2023 - Springer
… Notably, four (eg, tryptophan, kynurenine, indoleacetaldehyde, and 5-hydroxyindoleacetylglycine) of the six metabolites were associated with the tryptophan metabolism pathway. …
Number of citations: 3 link.springer.com
H Chang, HY Meng, Y Wang, Z Teng… - Zhongguo Zhong yao za …, 2018 - europepmc.org
… L-tryptophan, 3-methyldioxyindole, 5-hydroxyindoleacetylglycine, kynurenic acid, 4-(2-amino-… regulating L-tryptophan, 3-methyldioxyindole, 5-hydroxyindoleacetylglycine, 4-(2-amino-3-…
Number of citations: 4 europepmc.org
Y Qu, Y Wang, Z Hu, C Su, C Qian, J Pan, Y Zhu, A Shi - 2022 - researchsquare.com
… L-tryptophan, L-kynurenine, gamma-aminobutyric acid (GABA), indoleacetaldehyde, 5-hydroxyindoleacetylglycine, and N-alpha-acetyllysine may show potential as biomarkers for for …
Number of citations: 1 www.researchsquare.com
X Huang, Y Qiu, Y Gao, R Zhou, Q Hu, Z He, Y Lv… - Diabetologia, 2022 - Springer
… only 5-hydroxyindoleacetylglycine, 2-… 5-hydroxyindoleacetylglycine, 2-oxomelatonin and tryptophanol, while Bifidobacterium was positively correlated with 5-hydroxyindoleacetylglycine …
Number of citations: 6 link.springer.com
H Chang, H Meng, S Liu, Y Wang, X Yang, F Lu… - Scientific reports, 2017 - nature.com
… from these selected metabolic pathways as follows: five metabolites (L-tryptophan, kynurenic acid, 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid 5-hydroxyindoleacetylglycine, …
Number of citations: 78 www.nature.com
D Han, L Shi, J Yu, L Na - Heliyon, 2023 - cell.com
… These metabolites including betaine, 5-Hydroxyindoleacetylglycine, N-Acetyl-L-phenylalanine, hydroxyphenylacetylglycine, 2-Aminobenzoic acid, tyramine, 4-Guanidinobutanoic acid, 1…
Number of citations: 4 www.cell.com
L Kozlowska, K Jagiello, K Ciura, A Sosnowska… - Biomolecules, 2023 - mdpi.com
… Indole-3-carboxaldehyde is detected after the consumption of beans, cucumber, cereals and cereal products, 5-hydroxyindoleacetylglycine is detected in poultry meat, and 4-…
Number of citations: 9 www.mdpi.com
E Sánchez-López, H Happé, E Steenvoorden… - Molecular …, 2017 - pubs.rsc.org
… One could also mention the metabolites involved in tryptophan metabolism such as 5-hydroxyindoleacetylglycine, kynurenic acid, and 3-methyldioxyindole; but at the end our goal is to …
Number of citations: 6 pubs.rsc.org
M Dong, H Du, X Li, L Zhang, X Wang… - Drug Design …, 2022 - Taylor & Francis
… Citation29 Importantly, the increase of tryptophan, 5-HT, NAS, 5-hydroxyindoleacetylglycine, 6-hydroxymelatonin and the decrease of indole-3-acetate, N-Formyl-kynurenine and …
Number of citations: 7 www.tandfonline.com
X Ji, L Zhu, K Chang, R Zhang, Y Chen, H Yin… - Carbohydrate …, 2022 - Elsevier
… Table S3), the upregulated metabolites were 5-hydroxyindoleacetylglycine, 2,4-dimethyl-1H-… In the COS5 group, 5-hydroxyindoleacetylglycine, 2,4-dimethyl-1H-indole, 7-hydroxyindole, …
Number of citations: 10 www.sciencedirect.com

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